molecular formula C23H17NO3 B4921912 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone

4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone

Cat. No. B4921912
M. Wt: 355.4 g/mol
InChI Key: YOQGPUWIOWJKRD-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, also known as BBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. We will also list future directions for the research on this compound.

Scientific Research Applications

4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anti-inflammatory drugs.
In addition, 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. However, one limitation of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the research on 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. One area of research could focus on elucidating the mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. This would help to optimize its use in drug development. Another area of research could focus on developing new derivatives of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone with improved biological activity. Finally, research could focus on investigating the potential of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone for the treatment of other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 2-(benzyloxy)benzaldehyde. This intermediate is then reacted with phenyl hydrazine to form 2-(benzyloxy)benzylidene-phenylhydrazine. Finally, the reaction of this intermediate with ethyl acetoacetate in the presence of a base leads to the formation of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone.

properties

IUPAC Name

(4E)-3-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-23-20(22(24-27-23)18-11-5-2-6-12-18)15-19-13-7-8-14-21(19)26-16-17-9-3-1-4-10-17/h1-15H,16H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGPUWIOWJKRD-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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